molecular formula C12H7BrClN3 B6341739 2-(5-Bromopyridin-3-yl)-6-chloro-1H-1,3-benzodiazole CAS No. 1035818-95-1

2-(5-Bromopyridin-3-yl)-6-chloro-1H-1,3-benzodiazole

Cat. No. B6341739
CAS RN: 1035818-95-1
M. Wt: 308.56 g/mol
InChI Key: IQRKHFKEXYMQHY-UHFFFAOYSA-N
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Description

The compound “2-(5-Bromopyridin-3-yl)-6-chloro-1H-1,3-benzodiazole” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds often involves palladium-catalyzed Suzuki cross-coupling reactions . For instance, the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine directly or via N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids has been used to produce novel pyridine derivatives .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using Density Functional Theory (DFT) methods . The frontier molecular orbitals analysis, reactivity indices, molecular electrostatic potential, and dipole measurements have been used to describe the possible reaction pathways and potential candidates as chiral dopants for liquid crystals .


Chemical Reactions Analysis

The Suzuki cross-coupling reaction is a common method used in the synthesis of pyridine derivatives . This reaction involves the coupling of a halogenated compound with an arylboronic acid in the presence of a palladium catalyst .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported . For example, Ethyl 2-(5-bromopyridin-3-yl)acetate has a boiling point of 299.4±25.0C at 760 mmHg .

Scientific Research Applications

Synthesis and Chemical Properties

  • 2-(5-Bromopyridin-3-yl)-6-chloro-1H-1,3-benzodiazole and its derivatives have been utilized in the synthesis of various chemical compounds. For instance, benzothiazole derivatives have been synthesized using similar structures, which were then characterized by analytical and spectral data (Shyam & Tiwari, 1977). Additionally, the interaction of similar compounds with aminothiophenol has been studied to form 2-hetaryl-substituted 1,3-benzothiazoles, showing the chemical versatility of this compound (Barskaya et al., 2015).

Biological Activities

  • Certain derivatives of 2-(5-Bromopyridin-3-yl)-6-chloro-1H-1,3-benzodiazole have shown biological activity. For example, some 4-thiazolidinones derivatives of nicotinic acid, synthesized from similar compounds, exhibited antimicrobial properties against various bacterial and fungal species (Patel & Shaikh, 2010). Additionally, research on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors involved derivatives of benzothiazole, revealing their potential in medicinal chemistry (Stec et al., 2011).

Applications in Antitumor Research

  • Benzothiazoles, which are structurally related to 2-(5-Bromopyridin-3-yl)-6-chloro-1H-1,3-benzodiazole, have been studied for their antitumor properties. A series of 2-(4-aminophenyl)benzothiazoles, for instance, were synthesized and evaluated for their activities against breast cancer cell lines, both in vitro and in vivo, demonstrating significant inhibitory activity (Shi et al., 1996).

Additional Research

  • Various studies have been conducted exploring the synthesis of new derivatives and evaluating their biological activities. This includes research on antimicrobial and anticancer activities of novel benzothiazole derivatives (Gandhi et al., 2020), synthesis and characterization of new compounds for potential use as antioxidants and antibacterial agents (Arafat et al., 2022), and the synthesis of novel metal(II) complexes with antibacterial activity (Desai & Parekh, 2021).

Mechanism of Action

Mode of Action

It’s worth noting that bromopyridines are often used in suzuki-miyaura cross-coupling reactions , which suggests that this compound might interact with its targets through a similar mechanism.

Biochemical Pathways

Given its potential use in suzuki-miyaura cross-coupling reactions , it might be involved in carbon-carbon bond forming reactions.

Safety and Hazards

The safety and hazards of similar compounds have been documented . For example, Ethyl 2-(5-bromopyridin-3-yl)acetate is classified as Acute toxicity, Oral (Category 4), H302, which means it is harmful if swallowed .

Future Directions

The future directions for the study of similar compounds could involve further exploration of their biological activities . For instance, some pyrimidine derivatives have shown promising anti-fibrotic activities, suggesting they could be developed into novel anti-fibrotic drugs .

properties

IUPAC Name

2-(5-bromopyridin-3-yl)-6-chloro-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrClN3/c13-8-3-7(5-15-6-8)12-16-10-2-1-9(14)4-11(10)17-12/h1-6H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQRKHFKEXYMQHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=N2)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Bromopyridin-3-yl)-6-chloro-1H-1,3-benzodiazole

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